molecular formula C12H27BrOSi B14265414 [(6-Bromohexyl)oxy](triethyl)silane CAS No. 184292-23-7

[(6-Bromohexyl)oxy](triethyl)silane

Cat. No.: B14265414
CAS No.: 184292-23-7
M. Wt: 295.33 g/mol
InChI Key: BUWUWSKGZJGSRL-UHFFFAOYSA-N
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Description

(6-Bromohexyl)oxysilane is an organosilicon compound with the molecular formula C12H27BrOSi. It is commonly used in organic synthesis as a reagent to introduce silicon-based functional groups. The compound is characterized by its clear, colorless liquid appearance and its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6-Bromohexyl)oxysilane typically involves the following steps:

Industrial Production Methods

Industrial production of (6-Bromohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromohexyl)oxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions produce silyl ethers.

Scientific Research Applications

(6-Bromohexyl)oxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromohexyl)oxysilane involves its ability to form stable silicon-based functional groups. These groups can interact with various molecular targets and pathways, facilitating the modification of organic molecules. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can participate in hydrosilylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromohexyl)oxysilane is unique due to its combination of a bromohexyl group and a triethylsilane moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

CAS No.

184292-23-7

Molecular Formula

C12H27BrOSi

Molecular Weight

295.33 g/mol

IUPAC Name

6-bromohexoxy(triethyl)silane

InChI

InChI=1S/C12H27BrOSi/c1-4-15(5-2,6-3)14-12-10-8-7-9-11-13/h4-12H2,1-3H3

InChI Key

BUWUWSKGZJGSRL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCCCCCBr

Origin of Product

United States

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